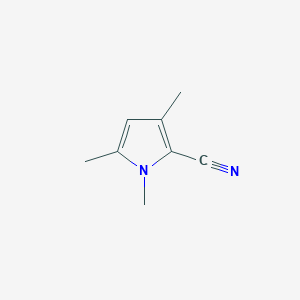

1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2 |

|---|---|

Molecular Weight |

134.18 g/mol |

IUPAC Name |

1,3,5-trimethylpyrrole-2-carbonitrile |

InChI |

InChI=1S/C8H10N2/c1-6-4-7(2)10(3)8(6)5-9/h4H,1-3H3 |

InChI Key |

KBWROLDXNFZAHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1C)C#N)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,5 Trimethyl 1h Pyrrole 2 Carbonitrile

Direct Synthesis Approaches

Direct synthesis approaches focus on introducing the nitrile group at the C2 position of an existing 1,3,5-trimethyl-1H-pyrrole scaffold or converting a C2 substituent into a nitrile. These methods are advantageous as they build upon a readily accessible heterocyclic core.

Dehydration of Corresponding Aldoximes (e.g., 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde Oxime)

A well-established method for the synthesis of nitriles is the dehydration of aldoximes. This two-step approach first involves the conversion of an aldehyde to its corresponding oxime, followed by an elimination reaction to yield the nitrile. For the synthesis of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile, the required precursor is 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde oxime.

The initial step is the formation of the aldoxime from 1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde and hydroxylamine. The subsequent dehydration of the oxime is the critical step and can be accomplished using a variety of dehydrating agents. Common reagents for this transformation include acetic anhydride, trifluoroacetic anhydride, phosphorus pentoxide, and thionyl chloride. The reaction conditions are typically mild, making this a versatile method for nitrile formation on sensitive heterocyclic systems.

Table 1: Illustrative Conditions for Aldoxime Dehydration This table presents common reagents used for the dehydration of aldoximes to nitriles, applicable to the synthesis of the target compound.

| Dehydrating Agent | Typical Solvent | Typical Temperature | Notes |

|---|---|---|---|

| Acetic Anhydride (Ac₂O) | Pyridine or neat | Reflux | Classical and widely used method. |

| Trifluoroacetic Anhydride (TFAA) | Dichloromethane (DCM), THF | 0 °C to room temp. | Highly reactive, suitable for sensitive substrates. |

| Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) | 0 °C to reflux | Can sometimes lead to side reactions. |

| Burgess Reagent | Benzene, THF | Room temp. to reflux | Mild and effective for a broad range of oximes. |

Cyanation Reactions Utilizing Chlorosulfonyl Isocyanate with Trimethylated Pyrrole (B145914) Precursors

Direct cyanation of an aromatic or heteroaromatic ring provides a more direct route to the nitrile. Chlorosulfonyl isocyanate (CSI) is a potent electrophile that reacts with electron-rich pyrroles to form a nitrile group. researchgate.net The reaction with 1,3,5-trimethyl-1H-pyrrole would proceed via an electrophilic substitution mechanism. The electron-donating methyl groups activate the pyrrole ring, directing the substitution to the unsubstituted C2 position.

The mechanism involves the initial attack of the pyrrole on CSI to form an N-chlorosulfonyl amide intermediate. researchgate.net This intermediate is then treated with a base, such as N,N-dimethylformamide (DMF) or triethylamine, which facilitates the elimination of chlorosulfonic acid and formation of the nitrile product. researchgate.net The reaction is typically performed at low temperatures to control the reactivity of CSI.

One-Pot Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient strategy for synthesizing complex molecules like polysubstituted pyrroles. nih.govresearchgate.netnih.gov Designing an MCR for this compound would involve the strategic selection of starting materials that contribute the necessary fragments to the final structure.

While a specific MCR for this exact compound is not widely documented, general MCRs for polysubstituted pyrroles often involve the condensation of an amine, a 1,3-dicarbonyl compound, an aldehyde, and a nitrile source. researchgate.netchemistryviews.orgscielo.org.mx For instance, a potential strategy could involve the reaction of methylamine, a β-dicarbonyl compound like acetylacetone (to provide the C3 and C5 methyl groups and adjacent carbons), and a reagent to furnish the C2-carbonitrile moiety. Such one-pot procedures are valued for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. nih.govscielo.org.mx

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity. bohrium.compensoft.netijpsjournal.com The uniform heating provided by microwave irradiation can enhance the efficiency of many synthetic transformations. bohrium.com

The synthesis of this compound via the aforementioned methods could be significantly optimized using this technology. For example, the dehydration of the aldoxime or a multicomponent reaction could be performed in a dedicated microwave reactor, drastically reducing the reaction time from hours to minutes. thieme-connect.comnih.gov Microwave assistance is particularly effective for reactions in polar solvents or, in some cases, under solvent-free conditions on a solid support. pensoft.netthieme-connect.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrrole Synthesis Illustrative example based on general findings for polysubstituted pyrrole synthesis.

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 6-24 h) | Minutes (e.g., 5-30 min) | ijpsjournal.comthieme-connect.com |

| Yield | Moderate to good | Often higher | ijpsjournal.com |

| Conditions | Often requires reflux temperatures | Controlled temperature and pressure | pensoft.net |

| Byproducts | Can be significant | Often reduced, leading to cleaner reactions | bohrium.com |

Solvent-Free Synthesis Protocols

In line with the principles of green chemistry, solvent-free synthesis protocols aim to reduce environmental impact by eliminating the use of volatile and often toxic organic solvents. semnan.ac.iructm.edu These reactions are typically conducted by grinding the reactants together, sometimes with a catalytic amount of a solid support or an ionic liquid, or by heating the neat reactant mixture. semnan.ac.irresearchgate.net

The synthesis of this compound could potentially be achieved under solvent-free conditions, particularly if employing a multicomponent or microwave-assisted strategy. thieme-connect.comsemnan.ac.ir For example, the reactants for a one-pot synthesis could be adsorbed onto silica gel or another solid support and irradiated with microwaves. thieme-connect.com This approach not only offers environmental benefits but can also simplify product isolation and purification. semnan.ac.irresearchgate.net

Ring-Forming Reactions toward this compound Core

Ring-forming, or de novo, synthesis strategies construct the pyrrole ring from acyclic precursors, building the desired substitution pattern directly into the heterocyclic core. These methods offer great flexibility in introducing a wide range of substituents.

Classic methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, could be adapted. To obtain the 1,3,5-trimethyl substitution pattern, a specifically substituted γ-dicarbonyl precursor would be required to react with methylamine.

More modern ring-forming reactions can directly incorporate the nitrile group. For instance, cycloaddition reactions or condensation cascades involving precursors already containing a cyano group are powerful strategies. nih.govnih.gov One plausible approach involves the reaction of an α-amino ketone with a β-keto nitrile. Another strategy could be the reaction of 3,3-diaminoacrylonitriles with specific carbonyl derivatives, which has been shown to produce various non-aromatic pyrroles that could potentially be aromatized. nih.gov These methods provide a direct entry to the pyrrole-2-carbonitrile (B156044) scaffold, avoiding the need for a separate cyanation step after ring formation.

Cyclocondensation Approaches (e.g., Hantzsch, Knorr, Paal-Knorr Type Reactions with Trimethylated Precursors)

Cyclocondensation reactions are foundational in heterocyclic chemistry and offer direct routes to the pyrrole ring system from acyclic precursors.

Paal-Knorr Synthesis: The Paal-Knorr synthesis is one of the most straightforward methods for pyrrole formation, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgrgmcet.edu.in For the synthesis of this compound, a hypothetical trimethylated and cyanated 1,4-dicarbonyl precursor, such as 3-cyano-3-methylhexane-2,5-dione, would be required to react with methylamine. The reaction proceeds via the formation of imine or enamine intermediates, followed by cyclization and dehydration to yield the aromatic pyrrole ring. organic-chemistry.orguctm.edu The reaction is typically promoted by heat or acid catalysis. rgmcet.edu.in

Hantzsch Pyrrole Synthesis: The Hantzsch synthesis is a three-component reaction involving an α-haloketone, a β-ketoester (or a related active methylene compound), and ammonia or a primary amine. wikipedia.orgresearchgate.net To construct this compound, a plausible set of precursors would include 2-chlorobutan-2-one, 2-cyano-N-methyl-3-oxobutanamide, and methylamine. Alternatively, a β-ketonitrile like 3-oxobutanenitrile could serve as the active methylene component. The mechanism involves the initial formation of an enamine from the β-keto compound and methylamine, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and elimination of water lead to the final pyrrole product. wikipedia.org

Knorr Pyrrole Synthesis: The Knorr synthesis and its variations typically involve the condensation of an α-amino-ketone with a β-ketoester or a compound with an active methylene group. wikipedia.org To obtain the target molecule, one could envision the reaction between 2-amino-3-pentanone and a β-ketonitrile like 2-cyano-N-methyl-3-oxobutanamide. A key challenge in the Knorr synthesis is the instability of α-amino-ketones, which tend to self-condense. wikipedia.org Therefore, they are often generated in situ from the corresponding α-oximino-ketones via reduction.

Table 1: Representative Examples of Classical Cyclocondensation Reactions for Pyrrole Synthesis

| Reaction Name | Precursor 1 | Precursor 2 | Amine Source | Typical Product Structure |

| Paal-Knorr | 2,5-Hexanedione | - | Primary Amine | 1-Alkyl-2,5-dimethylpyrrole |

| Hantzsch | α-Chloroketone | β-Ketoester | Ammonia | 2,5-Dialkyl-3-carbalkoxypyrrole |

| Knorr | α-Amino-ketone | β-Diketone | - | Polysubstituted Pyrrole |

[3+2] Cyclization Reactions Incorporating Nitrile and Trimethylated Components

[3+2] Cycloaddition reactions provide a powerful and often regioselective method for constructing five-membered rings. The Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a prominent example. nih.govmdpi.com In a hypothetical route to this compound, TosMIC could react as a three-atom synthon with a suitably substituted Michael acceptor, such as 3-penten-2-one, in the presence of a strong base. The nitrile group would need to be introduced, possibly by using a cyanated TosMIC derivative or by subsequent functionalization of the pyrrole ring.

Other formal [3+2] cycloaddition strategies have been developed. For instance, reactions involving azomethine ylides and ynones can yield highly substituted pyrroles. rsc.org A copper-hydride-catalyzed coupling of enynes and nitriles also represents a modern approach to forming the pyrrole ring, offering good functional group tolerance and high regioselectivity. nih.govmit.edu Adapting this method would involve the coupling of a trimethylated enyne with a nitrile source in the presence of a copper catalyst.

Domino and Cascade Reaction Sequences

Domino and cascade reactions offer significant advantages in terms of efficiency and atom economy by forming multiple bonds in a single synthetic operation. urfu.runih.gov A potential domino approach for synthesizing this compound could be designed to start from simpler, acyclic precursors. For example, a multi-component reaction involving an arylglyoxal, an aniline (or methylamine), a dialkyl acetylenedicarboxylate, and malononitrile has been shown to produce polysubstituted pyrroles efficiently. nih.govfigshare.com By carefully selecting precursors with the appropriate methyl groups, this strategy could be adapted to target the desired substitution pattern.

Another plausible sequence could involve an initial Michael addition, followed by an intramolecular cyclization and subsequent aromatization. Such cascade reactions are increasingly utilized for the construction of complex heterocyclic frameworks from simple starting materials.

Regioselectivity and Stereoselectivity Aspects in Synthesis

For the synthesis of an achiral molecule like this compound, stereoselectivity is not a primary concern. However, regioselectivity is a critical factor that dictates the final substitution pattern of the pyrrole ring.

In classical methods like the Hantzsch and Knorr syntheses, the use of unsymmetrical precursors can lead to the formation of regioisomers. For example, in the Hantzsch synthesis, the initial condensation between the amine and the β-dicarbonyl compound, followed by the reaction with the unsymmetrical α-haloketone, must proceed in a controlled manner to ensure the desired arrangement of substituents. The regiochemical outcome is often influenced by the electronic and steric properties of the substituents on the precursors. mdpi.com The relative reactivity of the two carbonyl groups in the Paal-Knorr synthesis using an unsymmetrical 1,4-dione also governs the final product structure.

Modern transition-metal-catalyzed methods, such as the CuH-catalyzed enyne-nitrile coupling, often exhibit high regioselectivity, which is controlled by the catalyst and the nature of the substrates. nih.gov Similarly, [3+2] cycloaddition reactions can be highly regioselective, with the orientation of the dipole and dipolarophile being directed by frontier molecular orbital interactions. researchgate.net Careful planning of the synthetic route and selection of precursors are therefore essential to selectively synthesize the 1,3,5-trimethyl-2-carbonitrile isomer over other potential regioisomers.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3,5 Trimethyl 1h Pyrrole 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR experiments would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the three methyl groups and the single proton on the pyrrole (B145914) ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the electron-donating character of the methyl groups.

The N-CH₃ protons are anticipated to appear as a singlet, likely in the range of 3.7-4.0 ppm, shifted downfield due to the direct attachment to the nitrogen atom.

The C3-CH₃ protons would also be a singlet, expected around 2.1-2.3 ppm.

The C5-CH₃ protons are predicted to resonate as a singlet in a similar region, around 2.2-2.4 ppm.

The H4 proton on the pyrrole ring is expected to appear as a singlet at approximately 6.0-6.2 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon backbone of the molecule. The predicted chemical shifts for this compound are as follows:

The nitrile carbon (C≡N) would have a characteristic signal in the downfield region, typically around 115-120 ppm.

The pyrrole ring carbons are expected to resonate in the aromatic region. C2, being attached to the nitrile group, would be significantly downfield. C5, attached to a methyl group and adjacent to the nitrogen, and C3, with a methyl substituent, will have distinct shifts. C4 will also have a characteristic resonance.

The methyl carbons will appear in the upfield region of the spectrum.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, can provide valuable information about the electronic environment of the nitrogen atoms. The pyrrole ring nitrogen and the nitrile nitrogen would exhibit distinct chemical shifts, reflecting their different hybridization and bonding environments.

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| N-CH₃ | 3.85 | 32.5 |

| C3-CH₃ | 2.15 | 12.0 |

| C5-CH₃ | 2.25 | 13.5 |

| H4 | 6.10 | - |

| C2 | - | 118.0 |

| C3 | - | 129.0 |

| C4 | - | 108.0 |

| C5 | - | 140.0 |

| C≡N | - | 116.0 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity and spatial proximity of different groups, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons. In this case, since all proton signals are expected to be singlets, COSY would primarily be used to confirm the absence of proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C signals for the methyl groups and the C4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range connectivity. Correlations would be expected between the N-CH₃ protons and the C2 and C5 carbons of the pyrrole ring. Similarly, the C3-CH₃ and C5-CH₃ protons would show correlations to adjacent ring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY would be instrumental in confirming the through-space relationships between the methyl groups and the ring proton, offering insights into the preferred conformation of the molecule.

Vibrational Spectroscopy (IR and Raman) for Molecular Dynamics and Intermolecular Interactions

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band for the nitrile group.

C≡N Stretch: A prominent, intense band is predicted in the range of 2220-2230 cm⁻¹. The exact position can be influenced by the electronic effects of the pyrrole ring and the methyl substituents.

C-H Stretching: Aromatic C-H stretching from the pyrrole ring would appear around 3100 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed in the 2850-3000 cm⁻¹ region.

C=C and C-N Stretching: Vibrations associated with the pyrrole ring are expected in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡N stretch is also expected to be a strong and sharp band in the Raman spectrum. The symmetric vibrations of the pyrrole ring are often more intense in the Raman spectrum compared to the IR.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C≡N Stretch | 2225 | 2225 |

| Aromatic C-H Stretch | 3105 | 3105 |

| Aliphatic C-H Stretch | 2950-2980 | 2950-2980 |

| Pyrrole Ring Stretch | 1450-1550 | 1450-1550 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Since this compound lacks an N-H bond, it cannot act as a hydrogen bond donor. However, the nitrogen atom of the nitrile group and the pyrrole ring nitrogen can act as hydrogen bond acceptors. In the presence of protic solvents or other hydrogen bond donors, shifts in the C≡N stretching frequency and the pyrrole ring vibrations would be observed, providing evidence for intermolecular interactions. In the solid state, crystal packing effects could also lead to subtle changes in the vibrational spectra.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the exact molecular weight and elemental composition of a compound. For this compound (C₉H₁₀N₂), the calculated exact mass is 146.0844. HRMS would be able to confirm this mass with high accuracy.

The electron ionization (EI) mass spectrum would provide information about the fragmentation pattern of the molecule, which is useful for structural confirmation. The molecular ion peak (M⁺) at m/z 146 would be expected to be prominent. Common fragmentation pathways for substituted pyrroles include the loss of methyl groups and the nitrile group.

Predicted Fragmentation Pattern in Mass Spectrometry

m/z 146: Molecular ion (M⁺)

m/z 131: Loss of a methyl group ([M-CH₃]⁺)

m/z 120: Loss of HCN from the [M-CH₃]⁺ fragment

m/z 119: Loss of the nitrile group ([M-CN]⁺)

This detailed spectroscopic analysis, combining predictive data from NMR, vibrational spectroscopy, and mass spectrometry, provides a robust framework for the structural elucidation and characterization of this compound.

X-ray Crystallography for Solid-State Molecular Geometry

Following an extensive search of academic literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound could be located. While crystallographic studies have been conducted on analogous pyrrole derivatives, providing insights into the solid-state conformations of similar molecular scaffolds, the precise three-dimensional structure, crystal packing, and detailed bond parameters for this compound remain undetermined by this technique.

The determination of a molecule's crystal structure via single-crystal X-ray diffraction is a definitive method for elucidating its solid-state geometry. This powerful analytical technique would provide invaluable information, including:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice.

Crystal System: The symmetry classification of the crystal (e.g., monoclinic, orthorhombic).

Bond Lengths and Angles: Precise measurements of the distances and angles between atoms within the molecule.

Torsional Angles: Information about the conformation of the molecule.

Intermolecular Interactions: Details on how individual molecules pack together in the crystal, including potential hydrogen bonding or π-stacking.

Without experimental X-ray diffraction data, a definitive analysis of the solid-state molecular geometry of this compound cannot be provided. Computational modeling could offer theoretical predictions of its structure, but these would require experimental validation for confirmation. The absence of this data in the public domain highlights a gap in the comprehensive characterization of this particular compound and suggests an opportunity for future research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A multi-component approach involving cyclization reactions is often employed. For example, reacting substituted amines with carbonitriles under acidic conditions (e.g., acetic acid as a solvent) at controlled temperatures (80–100°C) can yield the target compound. Optimization includes adjusting stoichiometry, catalyst loading, and reaction time to minimize byproducts. Infrared (IR) spectroscopy can monitor nitrile group retention (ν ≈ 2218–2221 cm⁻¹) to confirm successful synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- NMR : NMR will show pyrrole ring protons as deshielded singlets (δ 6.5–7.5 ppm) and methyl groups as singlets (δ 2.0–2.5 ppm). NMR confirms nitrile carbon resonance at δ ≈ 115–120 ppm .

- IR : A sharp peak at ~2220 cm⁻¹ confirms the nitrile group. Additional peaks for C–H stretching (2850–2950 cm⁻¹) and pyrrole ring vibrations (1400–1600 cm⁻¹) are expected .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (CHN) .

Advanced Research Questions

Q. How can crystallographic data refinement using SHELX software address discrepancies in molecular geometry for this compound?

- Methodological Answer : SHELXL is recommended for refining high-resolution X-ray data. Key steps include:

- Using TWIN/BASF commands to handle twinning if present.

- Applying restraints for anisotropic displacement parameters of methyl groups.

- Validating geometry with PLATON to detect outliers in bond lengths/angles.

- Example: A monoclinic system (space group P2/c) with unit cell parameters a ≈ 17.5 Å, b ≈ 9.6 Å, c ≈ 14.2 Å, β ≈ 107° can be refined with R < 0.05 .

Q. What computational methods are recommended to predict the NMR chemical shifts of this compound, and how do they compare with experimental data?

- Methodological Answer : Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set provides accurate and NMR chemical shifts. Regression formulas (e.g., δ = 1.02δ – 0.3 ppm) can validate computational models against experimental data. Discrepancies >1 ppm may indicate conformational flexibility or solvent effects .

Q. How should researchers approach the analysis of unexpected byproducts formed during multi-component synthesis of this compound?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS to isolate and identify byproducts (e.g., dimeric or oxidized derivatives).

- Reaction Monitoring : In situ IR or NMR tracks intermediate formation. Adjusting solvent polarity (e.g., ethanol to DMF) or reducing temperature can suppress side reactions.

- Mechanistic Studies : Deuterium labeling or kinetic isotope effects elucidate pathways, such as competing Michael addition vs. cyclization .

Q. What strategies are effective in resolving anisotropic displacement ellipsoid anomalies in the X-ray structure of this compound using WinGX/ORTEP?

- Methodological Answer :

- WinGX Integration : Process diffraction data with SADABS for absorption correction.

- ORTEP Visualization : Highlight anisotropic displacement parameters (ADPs) for methyl groups; use SHELXL ’s ISOR command to restrain overly elongated ellipsoids.

- Validation : Compare ADPs with similar structures (e.g., 4-(2,3-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, V ≈ 2305 ų) to identify thermal motion vs. disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.